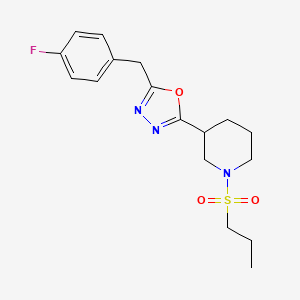

![molecular formula C16H14N6O B2601473 N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097868-45-4](/img/structure/B2601473.png)

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .Molecular Structure Analysis

Quinoxaline is a heterocyclic compound with a bicyclic structure, consisting of two fused six-membered aromatic rings, a benzene ring and a pyrazine ring .Chemical Reactions Analysis

The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .Aplicaciones Científicas De Investigación

Anticancer Activities

Quinoline and its derivatives, closely related to the structural motif of N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine, are significant in cancer research due to their wide range of biological activities. Quinoline compounds are known for their anticancer properties, acting through various mechanisms such as inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. The synthetic versatility of quinoline allows for the generation of numerous structurally diverse derivatives, enhancing its utility in cancer drug development and refinement. This highlights the potential of this compound and its analogs in anticancer research and therapy (Solomon & Lee, 2011).

Antibacterial Applications

A novel methodology for synthesizing derivatives closely related to this compound has been developed, showing potential antibacterial activity. This research introduces new compounds that were evaluated for their antibacterial properties, suggesting their application in developing treatments against bacterial infections. The findings indicate that some of these derivatives are moderately effective compared to reference drugs, underscoring the compound's relevance in addressing antibiotic resistance and contributing to the development of new antibacterial agents (Afrough et al., 2019).

Synthesis and Chemical Applications

The compound and its derivatives are subjects of interest in the synthesis of complex heterocyclic systems, showcasing the chemical versatility and potential for generating a variety of structurally diverse molecules. This aspect is critical for developing novel compounds with specified biological activities, including anticancer and antimicrobial properties. The ability to synthesize such compounds efficiently opens new avenues for research in medicinal chemistry and drug development (Justyna et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . This suggests that compounds containing a quinoxaline moiety, such as the one you mentioned, may also be of interest in future research.

Propiedades

IUPAC Name |

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O/c23-16(14-7-18-12-3-1-2-4-13(12)21-14)22-8-11(9-22)20-15-5-6-17-10-19-15/h1-7,10-11H,8-9H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZUEWBJIWAGOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)NC4=NC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2601390.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2601393.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2601394.png)

![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2601398.png)

![6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2601399.png)

![2-methoxy-5-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2601400.png)

![N-(2,4-difluorophenyl)-2-[3,3-dimethyl-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2601404.png)

![5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2601405.png)

![2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile](/img/structure/B2601406.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2601408.png)

![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2601413.png)